molecular formula C14H19NO5 B2973765 1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone CAS No. 1421453-18-0

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2973765
CAS No.: 1421453-18-0
M. Wt: 281.308
InChI Key: PWUXEIGTJZXQMT-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a hydroxymethyl group and an ethanone moiety linked to a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Hydroxymethyl Group: The morpholine ring is then substituted with a hydroxymethyl group using formaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Ethanone Moiety:

    Linking with Methoxyphenoxy Group: Finally, the compound is linked with a methoxyphenoxy group via an etherification reaction using 3-methoxyphenol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyphenoxy groups allow the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Hydroxymethyl)piperidino)-2-(3-methoxyphenoxy)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(3-(Hydroxymethyl)morpholino)-2-(3-ethoxyphenoxy)ethanone: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(3-(Hydroxymethyl)morpholino)-2-(3-methoxyphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a morpholine ring and a methoxyphenoxy group allows for versatile applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[3-(hydroxymethyl)morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-18-12-3-2-4-13(7-12)20-10-14(17)15-5-6-19-9-11(15)8-16/h2-4,7,11,16H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUXEIGTJZXQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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